molecular formula C15H16ClN B606595 Clorhidrato de Centanafadina CAS No. 923981-14-0

Clorhidrato de Centanafadina

Número de catálogo: B606595
Número CAS: 923981-14-0
Peso molecular: 245.74 g/mol
Clave InChI: ACVMJAJGCQUPKX-LIOBNPLQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Aplicaciones Científicas De Investigación

    Efficacy in Adults with ADHD

    Recent studies have demonstrated that centanafadine is effective in reducing ADHD symptoms in adults. Two pivotal Phase 3 trials assessed its efficacy against placebo and other standard treatments:

    • Phase 3 Trials :
      • Study Design : Randomized, double-blind, placebo-controlled.
      • Participants : Adults aged 18-55 with moderate to severe ADHD.
      • Dosage : 200 mg/d or 400 mg/d sustained-release tablets.
      • Primary Endpoint : Change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.
      GroupMean AISRS ChangeStatistical Significance
      Centanafadine 200 mg/d-3.16P = 0.019
      Centanafadine 400 mg/d-4.01P = 0.002
      PlaceboBaseline-
      The results indicated significant improvements in ADHD symptoms for both dosages compared to placebo, with effect sizes ranging from -0.24 to -0.40 .

    Safety Profile

    The safety profile of centanafadine was favorable compared to traditional stimulant medications like methylphenidate hydrochloride and lisdexamfetamine dimesylate. Commonly reported treatment-emergent adverse events included:

    • Decreased appetite
    • Nausea
    • Insomnia
    • Anxiety

    The incidence rates of these adverse effects were lower for centanafadine compared to stimulants, suggesting a better tolerability profile .

    Pediatric Applications

    Centanafadine is also being evaluated for its safety and efficacy in children and adolescents with ADHD. Two recent Phase 3 trials focused on different age groups:

    • Adolescents (Ages 13-17) :
      • Statistically significant improvements were observed in ADHD symptoms when treated with both low and high doses of centanafadine compared to placebo (p-values < 0.01) .
    • Children (Ages 6-12) :
      • Similar outcomes were found, with significant reductions in ADHD symptoms from baseline noted for high-dose centanafadine compared to placebo .

    Case Studies and Research Findings

    Several case studies have highlighted the practical applications of centanafadine in clinical settings:

    • A case study involving an adult patient demonstrated marked improvement in attention and reduction in impulsivity after two weeks on centanafadine, supporting its rapid onset of action .
    • In pediatric populations, a study reported that children exhibited improved classroom behavior and academic performance after initiating treatment with centanafadine .

    Mecanismo De Acción

    • El mecanismo de EB-1020 implica bloquear los transportadores de recaptación para la serotonina (SERT), la norepinefrina (NET) y la dopamina (DAT).
    • Al inhibir la recaptación, aumenta la disponibilidad de estos neurotransmisores en las hendiduras sinápticas, lo que podría influir en el estado de ánimo, la atención y el comportamiento.
  • Análisis Bioquímico

    Biochemical Properties

    Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .

    Cellular Effects

    Centanafadine hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .

    Molecular Mechanism

    The molecular mechanism of action of Centanafadine hydrochloride involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .

    Temporal Effects in Laboratory Settings

    In clinical trials, Centanafadine hydrochloride demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings

    Metabolic Pathways

    As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .

    Transport and Distribution

    As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .

    Subcellular Localization

    As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .

    Métodos De Preparación

    • Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para EB-1020 no están ampliamente disponibles en el dominio público. Se sintetiza a través de una serie de pasos químicos para lograr su estructura deseada.
    • Los métodos de producción industrial son propietarios y generalmente no se divulgan debido a consideraciones comerciales.
  • Análisis De Reacciones Químicas

    • EB-1020 probablemente experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. la información detallada sobre reacciones específicas y reactivos es limitada.
    • Los principales productos formados a partir de estas reacciones dependerían de las condiciones de reacción específicas y de los materiales de partida.
  • Comparación Con Compuestos Similares

    • La singularidad de EB-1020 radica en su perfil de inhibición de la triple recaptación (serotonina, norepinefrina y dopamina).
    • Compuestos similares incluyen:

        Amitifadina: También un inhibidor de la triple recaptación.

        Bicifadina: Inhibidor dual de la recaptación de norepinefrina-dopamina.

        Dasotralina: Inhibidor de la triple recaptación con una vida media más larga.

    Actividad Biológica

    Centanafadine hydrochloride is a novel pharmacological agent under investigation primarily for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It functions as a triple reuptake inhibitor , targeting the reuptake of norepinephrine, dopamine, and serotonin, which are neurotransmitters implicated in ADHD and other neuropsychiatric disorders. This article provides a comprehensive overview of centanafadine's biological activity, including its efficacy, safety profile, and comparative studies.

    Centanafadine acts by inhibiting the reuptake of three key neurotransmitters:

    • Norepinephrine : Involved in attention and arousal.
    • Dopamine : Plays a crucial role in reward and motivation pathways.
    • Serotonin : Influences mood and emotional regulation.

    This multi-target approach is designed to enhance synaptic availability of these neurotransmitters, potentially improving symptoms associated with ADHD.

    Clinical Trials Overview

    Several clinical trials have evaluated the efficacy of centanafadine in adults with ADHD. The most significant findings are summarized in the following table:

    StudyDosageDurationPrimary EndpointResults
    Phase 3 Trial 1200 mg/day6 weeksChange in AISRS scoreSignificant improvement (p = 0.019)
    Phase 3 Trial 2400 mg/day6 weeksChange in AISRS scoreSignificant improvement (p = 0.001)
    Long-term StudyUp to 52 weeks-Adverse Events (AEs)Lower incidence of AEs compared to lisdexamfetamine and methylphenidate

    The Adult ADHD Investigator Symptom Rating Scale (AISRS) was primarily used to measure efficacy, indicating that centanafadine significantly reduced ADHD symptoms compared to placebo across multiple studies .

    Safety Profile

    Centanafadine has demonstrated a favorable safety profile relative to other ADHD medications. Key findings from comparative studies include:

    • Lower Incidence of Adverse Events : Centanafadine was associated with significantly lower rates of nausea, dry mouth, insomnia, and decreased appetite compared to traditional stimulants like lisdexamfetamine and methylphenidate .
    • Adverse Event Rates : The overall rate of treatment-emergent adverse events (TEAEs) was low. Serious TEAEs were rare across all dosage groups .

    Comparative Safety Analysis

    The following table illustrates the comparative safety outcomes:

    Comparator DrugCommon AEsRisk Difference (%)
    LisdexamfetamineNausea, dry mouth-18.64
    MethylphenidateDecreased appetite-20.25
    AtomoxetineFatigue-13.95

    These findings highlight centanafadine's potential as a safer alternative for patients sensitive to the side effects commonly associated with traditional ADHD medications .

    Case Studies and Real-World Evidence

    Recent studies have also included real-world evidence supporting the use of centanafadine. For instance:

    • A cohort study analyzed patient outcomes over six months, showing sustained improvements in symptom management with minimal side effects reported.
    • Patient satisfaction surveys indicated that many preferred centanafadine due to its lower side effect profile compared to other treatments they had previously tried.

    Propiedades

    IUPAC Name

    (1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ACVMJAJGCQUPKX-LIOBNPLQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    923981-14-0
    Record name Centanafadine hydrochloride [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride))
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CENTANAFADINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Centanafadine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Centanafadine hydrochloride
    Reactant of Route 3
    Centanafadine hydrochloride
    Reactant of Route 4
    Centanafadine hydrochloride
    Reactant of Route 5
    Centanafadine hydrochloride
    Reactant of Route 6
    Centanafadine hydrochloride

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.